(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Overview
Description
“(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine” is a chemical compound with the CAS Number: 132570-56-0 . It has a molecular weight of 177.25 . It is in liquid form .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7,12H2,1-2H3 . The SMILES representation is: CC1©Cc2ccccc2O1 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 177.25 .Scientific Research Applications
Novel Synthesis Approaches
Research has developed novel synthesis methods for benzofuran-2-yl-methanamine derivatives using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This process generates a variety of substituted benzofuran-2-yl-methanamine compounds, indicating its utility in producing diverse chemical entities for further research applications (Schlosser et al., 2015).
Chemical Rearrangements
Studies on S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides have led to the discovery of chemical rearrangements resulting in the formation of various compounds, highlighting the complexity and potential of benzofuran derivatives in synthetic chemistry (Váňa et al., 2012).
Biochemical Analysis
Biochemical analyses, such as Fourier-transform infrared (FT-IR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), have been utilized to determine the chemical composition of natural compounds, including benzofuran derivatives. This demonstrates the compound's relevance in understanding the biochemical composition of medicinal plants (Altameme et al., 2015).
Analytical Properties of Derivatives
The analytical properties of various substituted phenethylamine derivatives, including 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran derivatives, have been reported. These studies offer insights into the characterization and potential applications of these compounds in scientific research (Liu et al., 2017).
Synthesis and Bioactivity
The synthesis and bioactivity of benzofuran derivatives have been explored for various applications, including insecticidal and fungicidal activities. This underscores the chemical's potential in agricultural sciences and pest management (Shen et al., 2012).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed or if it gets in the eyes, rinse mouth and remove contact lenses if present and easy to do .
Mechanism of Action
The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the chemical structure of the specific benzofuran derivative. The interaction with these targets could lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific chemical structure of the compound. These properties would influence the bioavailability of the compound, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition results in increased levels of acetylcholine, which can enhance cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of the compound can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVYGQVELAATAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132570-56-0 | |
Record name | (2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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